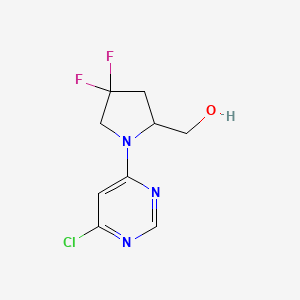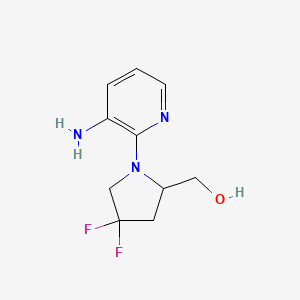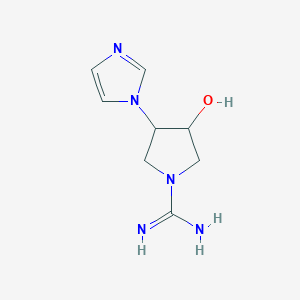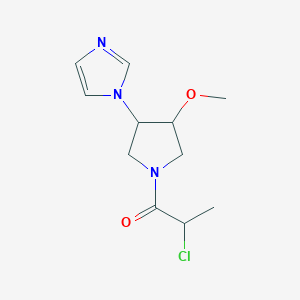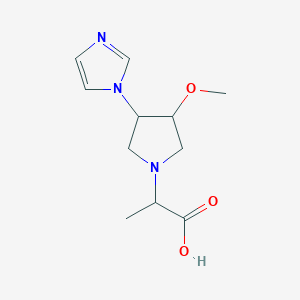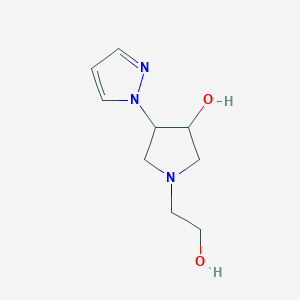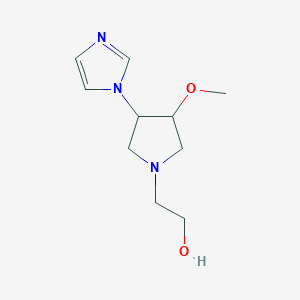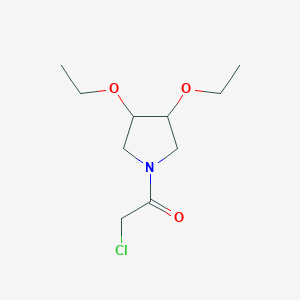![molecular formula C12H18N2O2 B1478342 2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097992-73-7](/img/structure/B1478342.png)
2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Vue d'ensemble
Description
Synthesis Analysis
A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . The method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .Molecular Structure Analysis
The molecular structure of “2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The compound can be synthesized via a [3+2] cycloaddition reaction of 2H-azirines with maleimides . This reaction is promoted by visible light and is efficient and environmentally friendly .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Organic Electronics and Polymer Semiconductors
Synthesis and Properties of Polymer Semiconductors
The synthesis of copolymers using pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) with a quaterthiophene unit has led to conjugated polymers that exhibit high LUMO levels and promising p-channel charge transport performance in organic thin film transistors, demonstrating hole mobility up to 0.013 cm² V⁻¹ s⁻¹ (Guo, Sun, & Li, 2014).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers and copolymers containing pyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized, showcasing strong photoluminescence and higher photochemical stability, suitable for electronic applications (Beyerlein & Tieke, 2000).
Material Science and Photovoltaics
High Mobility Organic Thin Film Transistors
The development of copolymers based on DPP derivatives has shown significant improvements in hole mobility in organic thin film transistors, with recorded mobilities as high as 1.54 cm² V⁻¹ s⁻¹, highlighting the role of structural disorganization in enhancing electronic properties (Li et al., 2011).
Organic Photovoltaic Cells
Pyrrolo[3,2-b]pyrrole-2,5-dione, an electron-deficient unit, has been identified as a promising electron donor material for OPVs. The synthesized low band gap molecules have demonstrated effective power conversion efficiency, underscoring their potential in solar cell applications (Song et al., 2013).
Crystal Structure Analysis
Crystal Structure Determination
Studies focusing on the crystal structure of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives offer insights into the molecular geometry and potential strain effects within the planar fused ring system, which can be crucial for understanding the material's electronic properties (Arnold et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
A new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of the imide cycle . This could potentially open up new avenues for the synthesis of “2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” and related compounds.
Propriétés
IUPAC Name |
5-cyclohexyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-6-13-7-10(9)12(16)14(11)8-4-2-1-3-5-8/h8-10,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHULFSVAABFCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3CNCC3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






